molecular formula C22H34N2O4 B11448706 N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide

Cat. No.: B11448706
M. Wt: 390.5 g/mol
InChI Key: NSEGEZYJWSXGFH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group, a 4-methylcyclohexylcarbonyl group, and an isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)acetamide
  • N-(4-methylcyclohexyl)acetamide
  • N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]glycinamide

Uniqueness

N-(2,4-dimethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-methylcyclohexylcarbonyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H34N2O4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[1-(2,4-dimethoxyanilino)-3-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O4/c1-6-15(3)20(24-21(25)16-9-7-14(2)8-10-16)22(26)23-18-12-11-17(27-4)13-19(18)28-5/h11-16,20H,6-10H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

NSEGEZYJWSXGFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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